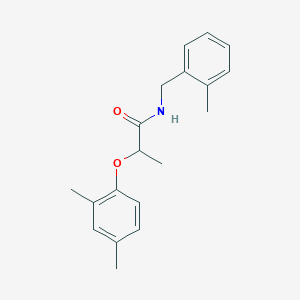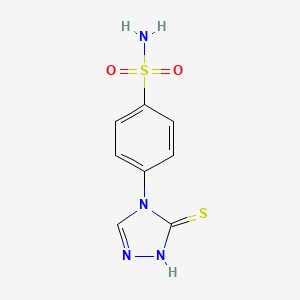
N-(3,4-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide
描述
N-(3,4-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide, also known as DPHCT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用机制
The exact mechanism of action of N-(3,4-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide is not fully understood. However, it has been suggested that its anti-inflammatory and antioxidant properties may be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. Additionally, N-(3,4-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been reported to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been shown to have a range of biochemical and physiological effects. It has been reported to reduce oxidative stress and inflammation in various models of disease. Additionally, N-(3,4-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis. However, further research is needed to fully understand the biochemical and physiological effects of N-(3,4-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide.
实验室实验的优点和局限性
One of the advantages of using N-(3,4-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide in lab experiments is its high yield and purity, which makes it suitable for large-scale production. Additionally, N-(3,4-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been shown to exhibit a range of therapeutic properties, making it a promising candidate for further research. However, one limitation of using N-(3,4-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide in lab experiments is the lack of understanding of its exact mechanism of action. Additionally, further research is needed to determine the optimal dosage and administration of N-(3,4-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide.
未来方向
There are several future directions for research on N-(3,4-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide. One area of interest is the development of N-(3,4-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide-based therapies for cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(3,4-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide and its potential interactions with other drugs. Finally, the development of novel synthesis methods for N-(3,4-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide may allow for the production of more potent and effective compounds.
科学研究应用
N-(3,4-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been studied for its potential therapeutic applications in various fields of research. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer properties. In one study, N-(3,4-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide was found to suppress the growth of human breast cancer cells by inducing apoptosis. Another study reported that N-(3,4-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide was able to reduce inflammation in a mouse model of acute lung injury.
属性
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(3-phenylpropanoylamino)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-13-8-10-16(12-14(13)2)19-18(23)21-20-17(22)11-9-15-6-4-3-5-7-15/h3-8,10,12H,9,11H2,1-2H3,(H,20,22)(H2,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTRHXFSTDEZJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NNC(=O)CCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-({5-methyl-4-[(4-nitrophenoxy)methyl]-3-isoxazolyl}carbonyl)thiomorpholine](/img/structure/B4698490.png)
![methyl 4-chloro-3-{[N-(4-isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4698501.png)

![5,6-dimethyl-2-[(2-methylbenzyl)thio]-3-(2-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4698513.png)
![2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]-N-(2-nitrophenyl)acrylamide](/img/structure/B4698520.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4698544.png)
![5-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methoxyphenyl)-7-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B4698548.png)
![ethyl N-{[2-(3-chlorophenyl)-3-methyl-4-quinolinyl]carbonyl}glycinate](/img/structure/B4698552.png)
![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-fluorophenyl)urea](/img/structure/B4698570.png)
![N,N'-[dibenzo[b,d]furan-2,8-diylbis(sulfonylimino-4,1-phenylene)]diacetamide](/img/structure/B4698578.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4698589.png)


![5-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4698618.png)